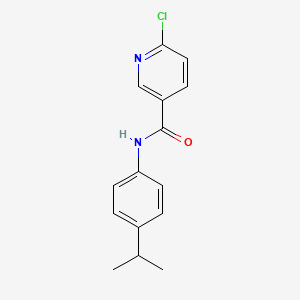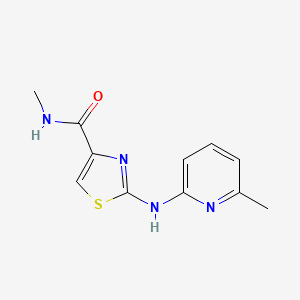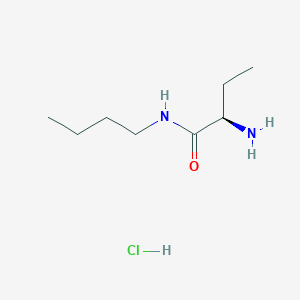![molecular formula C12H16O4 B2629167 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one CAS No. 197359-41-4](/img/structure/B2629167.png)
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 197359-41-4 . It has a molecular weight of 224.26 and its IUPAC name is 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanone . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one” is a powder that is stored at room temperature . It has a molecular weight of 224.26 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one, focusing on six unique applications:
Pharmaceutical Research
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one is studied for its potential use in developing new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders .
Chemical Synthesis
This compound is valuable in organic chemistry for synthesizing more complex molecules. Its functional groups, such as the methoxy and ethanone groups, make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . Researchers use it to develop new synthetic pathways and improve existing ones.
Material Science
In material science, 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one is investigated for its potential in creating novel materials. Its chemical properties allow it to be used in the development of polymers and other advanced materials with specific desired properties, such as improved thermal stability or enhanced mechanical strength .
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand enzyme functions and interactions at a molecular level . This research can lead to the development of new therapeutic agents and diagnostic tools.
Toxicology Studies
Toxicologists study this compound to understand its potential effects on human health and the environment. Research in this area includes assessing its toxicity, metabolism, and potential risks associated with exposure. These studies are essential for developing safety guidelines and regulatory policies.
Sigma-Aldrich Santa Cruz Biotechnology ChemicalBook Sigma-Aldrich : Santa Cruz Biotechnology : ChemicalBook : Sigma-Aldrich : Santa Cruz Biotechnology
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYQUPSLZKLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)
![N-(4-chlorophenyl)-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629088.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)
![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)
![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide](/img/structure/B2629097.png)
![3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2629099.png)
![1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2629100.png)
![N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2629102.png)

![N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2629104.png)
